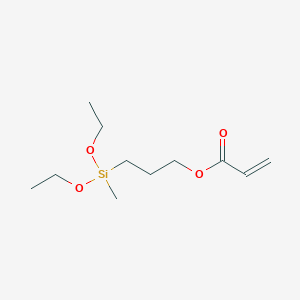

3-(Diethoxy(methyl)silyl)propyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[diethoxy(methyl)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWIZRDPCQAYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCOC(=O)C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Diethoxy(methyl)silyl)propyl Acrylate (CAS No. 65100-04-1) for Advanced Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule Bridging Worlds

3-(Diethoxy(methyl)silyl)propyl acrylate, identified by its CAS number 65100-04-1, is a versatile organosilicon compound that serves as a critical bridge between the organic and inorganic realms.[1] Its unique bifunctional nature, possessing a polymerizable acrylate group and a hydrolyzable diethoxy(methyl)silyl group, makes it an invaluable tool in materials science, particularly in the development of advanced composites, coatings, and increasingly, in the sophisticated domain of biomedical and pharmaceutical research.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its utility for researchers and scientists in drug development.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 65100-04-1 | [2] |

| Molecular Formula | C12H24O4Si | [2] |

| Molecular Weight | 260.40 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | ~0.965 g/cm³ | [3] |

| Boiling Point | 110 °C at 22 mmHg | [3] |

| Flash Point | 23 °C | [3] |

| Purity | >98.0% (GC) | |

| Synonyms | Methacrylic Acid 3-[Diethoxy(methyl)silyl]propyl Ester |

Synthesis and Mechanism: Crafting the Bifunctional Monomer

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The process involves the reaction of 3-chloropropyl acrylate with diethoxymethylsilane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is conducted under inert conditions to prevent undesirable side reactions.

Caption: Synthesis of this compound.

Core Reactivity: A Tale of Two Ends

The utility of this compound stems from the distinct reactivity of its two functional ends: the acrylate group and the silyl group.

Hydrolysis and Condensation of the Silyl Group

The diethoxy(methyl)silyl group is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol groups (Si-OH). These silanols can then undergo condensation with other silanols to form stable siloxane bonds (Si-O-Si), or they can react with hydroxyl groups on the surface of inorganic materials to form a durable covalent bond. This process is the basis for its function as a coupling agent.

Caption: Hydrolysis and condensation of the silyl group.

Polymerization of the Acrylate Group

The acrylate group can undergo free-radical polymerization, a chain-growth process initiated by heat, light, or a chemical initiator.[1] This allows the molecule to be incorporated into a polymer chain, forming a carbon-carbon backbone. This polymerization can be a homopolymerization or a copolymerization with other monomers to tailor the properties of the resulting material.

Caption: Free-radical polymerization of the acrylate group.

Applications in Drug Development and Biomedical Research

The dual reactivity of this compound opens up numerous possibilities in the biomedical field, particularly in drug delivery and the modification of medical devices.

Surface Functionalization of Nanoparticles for Targeted Drug Delivery

Polymeric nanoparticles are promising carriers for targeted drug delivery.[4] Surface functionalization is crucial to enhance their biocompatibility, circulation time, and targeting efficiency.[5][6] this compound can be used to modify the surface of nanoparticles, creating a reactive layer for the attachment of targeting ligands, such as antibodies or peptides.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a general framework for the surface modification of silica nanoparticles using this compound.

-

Nanoparticle Suspension: Disperse 100 mg of silica nanoparticles in 10 mL of ethanol through sonication for 15 minutes.

-

Silanization Solution: In a separate container, prepare a 2% (v/v) solution of this compound in 95% ethanol/5% water, adjusted to a pH of 4.5-5.5 with acetic acid. Allow the solution to hydrolyze for at least 5 minutes with stirring.

-

Reaction: Add the nanoparticle suspension to the silanization solution and stir at room temperature for 2-4 hours.

-

Washing: Centrifuge the suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles three times with ethanol to remove unreacted silane.

-

Curing: Dry the functionalized nanoparticles under vacuum or by heating at 80-110°C for 2 hours to promote the formation of covalent bonds.

-

Characterization: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA).

Development of Hybrid Drug Delivery Systems

The ability of this compound to copolymerize with other monomers allows for the creation of hybrid organic-inorganic drug delivery systems. For instance, it can be copolymerized with hydrophilic monomers to form a hydrogel network that can encapsulate and provide sustained release of therapeutic agents. The silyl groups can act as crosslinking points, enhancing the mechanical stability of the hydrogel.

Experimental Protocol: Preparation of a Hybrid Hydrogel

This protocol outlines the synthesis of a hybrid hydrogel incorporating this compound.

-

Monomer Mixture: Prepare a solution containing N-isopropylacrylamide (NIPAM), this compound (5 mol%), and a photoinitiator (e.g., Irgacure 2959) in a suitable solvent (e.g., a mixture of water and ethanol).

-

Drug Loading: Dissolve the desired drug in the monomer mixture.

-

Polymerization: Purge the solution with nitrogen to remove oxygen and then expose it to UV light to initiate polymerization and crosslinking.

-

Purification: Immerse the resulting hydrogel in a large volume of deionized water for several days to remove unreacted monomers and the initiator.

-

Characterization: The hydrogel can be characterized for its swelling behavior, drug release profile, and mechanical properties.

Conclusion: A Molecule of Untapped Potential

This compound is a powerful and versatile molecule with significant potential in advanced scientific research, particularly in the development of novel drug delivery systems and functional biomaterials. Its ability to bridge organic and inorganic materials at the molecular level provides a robust platform for creating sophisticated and highly functional materials. As research in nanotechnology and personalized medicine continues to advance, the demand for such intelligent molecules is set to grow, making a thorough understanding of their properties and reactivity more critical than ever.

References

- Vinod, V. T., & Saravanan, M. (2015). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. Methods in molecular biology (Clifton, N.J.), 1269, 121–131.

- Jee, J. P., & Lee, S. K. (2003). Surface modification of functional nanoparticles for controlled drug delivery. Journal of Dispersion Science and Technology, 24(3-4), 475-487.

- De Leo, V., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Chemistry, 9, 683313.

-

PubChem. 3-[Diethoxy(methyl)silyl]propyl Methacrylate. Available at: [Link]

-

Gelest, Inc. Applying a Silane Coupling Agent. Available at: [Link]

-

Popa Lab. Surface Chemistry Protocol. Available at: [Link]

-

ProChimia Surfaces. Silanes Surfaces Protocols. Available at: [Link]

- Segla, P., et al. (1999). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization. Macromolecular Chemistry and Physics, 200(5), 1149-1156.

-

ResearchGate. Preparation of poly(butylcyanoacrylate) drug carriers by nanoprecipitation using a pre-synthesized polymer and different colloidal stabilizers. Available at: [Link]

-

PubMed Central. Particles from preformed polymers as carriers for drug delivery. Available at: [Link]

-

PubMed. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application. Available at: [Link]

-

PubChem. 3-(diethoxy(methyl)silyl)propyl methacrylate. Available at: [Link]

-

ResearchGate. Schematic representation of the silanization procedure, followed by immobilization of silver nanoparticles on the amine-functionalized glass surface. Available at: [Link]

-

MDPI. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. Available at: [Link]

-

MDPI. Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. Available at: [Link]

-

ResearchGate. Synthesis of 3-(Trimethoxysilyl) Propyl Methacrylate Functionalized Graphene Oxide Based Mixed Matrix Membrane and Its Application for O2/N2 Separation. Available at: [Link]

- Google Patents. Drug delivery nano-carrier and preparation method and application thereof.

- Segla, P., et al. (1999). Determination of the propagation rate coefficient for 3-[tris(trimethylsilyloxy)

-

ResearchGate. Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. Available at: [Link]

Sources

- 1. This compound (146666-71-9) for sale [vulcanchem.com]

- 2. 3-[Diethoxy(methyl)silyl]propyl Methacrylate | C12H24O4Si | CID 2759529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(diethoxy(methyl)silyl)propyl methacrylate (C12H24O4Si) [pubchemlite.lcsb.uni.lu]

- 4. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Diethoxy(methyl)silyl)propyl Acrylate for Advanced Scientific Applications

This guide provides a comprehensive technical overview of 3-(Diethoxy(methyl)silyl)propyl acrylate, a bifunctional organosilane compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, chemical reactivity, and its established and potential applications in the biomedical field. The content is structured to deliver not just procedural steps but also the underlying scientific principles that govern its utility as a sophisticated chemical tool.

Molecular and Physicochemical Profile

This compound (CAS No. 146666-71-9) is a versatile silane coupling agent that possesses dual reactivity.[1] Its unique structure, featuring a polymerizable acrylate group and a hydrolyzable diethoxy(methyl)silyl group, allows it to act as a molecular bridge between organic polymers and inorganic substrates.[1] This dual functionality is the cornerstone of its utility in advanced materials science and biomedical applications.

Chemical Identity

The molecular identity of this compound is defined by its distinct structural components: an acrylate moiety, a propyl linker, and a diethoxy(methyl)silyl headgroup.[1]

| Identifier | Value | Source |

| IUPAC Name | 3-(diethoxymethylsilyl)propyl prop-2-enoate | - |

| CAS Number | 146666-71-9 | [2] |

| Molecular Formula | C₁₁H₂₂O₄Si | [2] |

| Molecular Weight | 246.38 g/mol | [2] |

| SMILES | CCO(CCCOC(=O)C=C)OCC | [1] |

Physicochemical Properties

The compound presents as a liquid at standard temperature and pressure.[1] Its physical characteristics are crucial for its handling, formulation, and application.

| Property | Value | Conditions | Source |

| Physical Form | Liquid | Standard Temperature and Pressure | [1] |

| Boiling Point | 40 °C | @ 1 mmHg | [3] |

| Specific Gravity | 0.947 g/cm³ | - | [3] |

| Refractive Index | 1.4139 | - | [3] |

| Flash Point | >110 °C (>230 °F) | - | [3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | - | [3] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental to its effective application. The molecule's bifunctional nature dictates its reaction pathways and its role as a coupling agent.

Synthesis Pathway

The standard synthesis of this compound is achieved through a nucleophilic substitution reaction.[1] The process involves the reaction of 3-chloropropyl acrylate with diethoxymethylsilane. A tertiary amine base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Diagram: Synthesis of this compound

Caption: General synthesis scheme for this compound.

Exemplary Synthesis Protocol:

-

Objective: To synthesize this compound.

-

Materials: 3-chloropropyl acrylate, diethoxymethylsilane, triethylamine, anhydrous solvent (e.g., toluene), inhibitor (e.g., hydroquinone).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add diethoxymethylsilane, triethylamine, and a small amount of polymerization inhibitor dissolved in an anhydrous solvent.

-

Slowly add 3-chloropropyl acrylate to the mixture while maintaining the temperature, typically with cooling to manage any exotherm.

-

After the addition is complete, the reaction mixture is stirred, often with gentle heating, for a specified period to ensure the reaction goes to completion.

-

The resulting mixture contains the desired product and triethylammonium chloride precipitate.

-

The salt is removed by filtration.

-

The filtrate is then purified, commonly by vacuum distillation, to isolate the this compound.

-

-

Causality: The use of an inert atmosphere and a polymerization inhibitor is critical to prevent unwanted side reactions, particularly the polymerization of the acrylate moiety, which can be initiated by heat or impurities.[1] The slow addition of the acrylate helps to control the reaction rate and temperature.

Core Reactivity Mechanisms

The utility of this molecule stems from two primary reaction types:

-

Hydrolysis and Condensation of the Silyl Group: In the presence of water, the ethoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form a polysiloxane network. This mechanism is the basis for its function as an adhesion promoter and surface modifier.[1]

-

Radical Polymerization of the Acrylate Group: The acrylate functional group is susceptible to free-radical polymerization.[1] This can be initiated by heat, light (with a photoinitiator), or chemical initiators. This allows the molecule to be covalently incorporated into a polymer matrix, forming copolymers with other acrylic or vinyl monomers.

Diagram: Dual Reactivity and Coupling Mechanism

Caption: The dual reaction pathways of this compound.

Characterization

For quality control and structural verification, spectroscopic methods are indispensable.

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

~1720-1730 cm⁻¹: A strong peak from the C=O (ester carbonyl) stretch.

-

~1637 cm⁻¹: A peak corresponding to the C=C stretch of the acrylate group.[4]

-

~1100-1000 cm⁻¹: Strong, broad bands associated with Si-O-C stretching.

-

~2900-3000 cm⁻¹: C-H stretching from the alkyl and ethyl groups.

Interpretation Insight: During polymerization, the disappearance or significant reduction of the peak at ~1637 cm⁻¹ can be monitored to determine the extent of the reaction of the acrylate groups.[4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information by showing the chemical environment of the protons.

-

~5.8-6.4 ppm: A set of multiplets corresponding to the three vinyl protons of the acrylate group (CH₂=CH-).

-

~4.1 ppm: A triplet from the -O-CH₂- protons of the propyl chain adjacent to the ester oxygen.

-

~3.8 ppm: A quartet from the -O-CH₂- protons of the ethoxy groups on the silicon atom.

-

~1.2 ppm: A triplet from the -CH₃ protons of the ethoxy groups.

-

~0.1 ppm: A singlet from the -Si-CH₃ protons.

-

Other alkyl protons: Resonances for the other methylene groups in the propyl chain will appear in the alkyl region (~0.6-1.9 ppm).

Interpretation Insight: The integration of the peak areas should correspond to the number of protons in each environment, providing a quantitative tool for structural confirmation. For example, the ratio of the integrals for the Si-CH₃ protons to the ethoxy-CH₃ protons should be 3:6 (or 1:2).

Applications in Drug Development and Biomedical Research

While direct applications of this compound in final drug formulations are not widely documented, its role as a surface modification agent and a component in polymer synthesis makes it highly relevant for drug delivery systems and biomedical devices. Silane coupling agents are broadly used to enhance the performance and biocompatibility of medical materials.[5]

Surface Functionalization of Nanoparticles and Drug Carriers

Silane coupling agents are instrumental in the surface modification of inorganic nanoparticles (e.g., silica, titania, iron oxide) for drug delivery.[6]

-

Mechanism of Action: By treating nanoparticles with this compound, a reactive acrylate layer can be covalently attached to their surface. This serves several purposes:

-

Improved Stability: The organic shell can prevent nanoparticle aggregation in physiological media.

-

Drug Conjugation: The acrylate groups can be further functionalized or used as a point of attachment for drug molecules or targeting ligands.

-

Matrix Integration: The functionalized nanoparticles can be incorporated into a polymer matrix (e.g., a hydrogel or a solid implant) through the polymerization of the surface acrylate groups, ensuring they are well-dispersed and do not leach out.

-

Development of Hybrid Materials for Drug Delivery

The dual reactivity of silane-acrylates is leveraged in creating organic-inorganic hybrid materials with tailored properties for drug delivery.

-

Silicone-Acrylate Copolymers for Transdermal Patches: Hybrid pressure-sensitive adhesives (PSAs) combining silicone and acrylate chemistries are used in transdermal drug delivery.[7] While not always using this specific molecule, the principle involves creating a polymer matrix that balances drug solubility and diffusion (often favored by the acrylate component) with good skin adhesion and biocompatibility (often provided by the silicone component).[7][8] Copolymers containing silane-acrylates can offer enhanced adhesion and stability.[7]

-

Hydrogel Formulations: In hydrogel-based drug delivery systems, silane coupling agents can act as crosslinkers to improve mechanical strength and stability.[5] this compound can be incorporated into a hydrogel network, with the silyl group available to bond to inorganic fillers or surfaces, thereby reinforcing the structure.

Adhesion Promoters for Biomedical Devices and Coatings

For implantable medical devices, ensuring a durable bond between a functional coating (e.g., a drug-eluting polymer) and the inorganic substrate (e.g., metal or ceramic) is critical.[5]

-

Workflow for Surface Modification:

-

The inorganic surface of the medical device is first cleaned and activated to ensure the presence of surface hydroxyl groups.

-

A solution of this compound is applied to the surface.

-

The silane hydrolyzes and condenses with the surface, forming a covalent bond and presenting a layer of reactive acrylate groups.

-

A drug-containing polymer layer is then applied and polymerized in situ, covalently bonding to the primed surface via the acrylate groups.

-

Diagram: Workflow for Medical Device Coating

Caption: Workflow for using the silane to create a durable drug-eluting coating.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Hazards: The methacrylate analogue is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Similar precautions should be taken for the acrylate.

-

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

-

Storage:

-

Store in a cool, dry place, away from moisture, as the compound is hydrolytically sensitive.[2][3]

-

Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and premature polymerization.

-

Some related compounds require refrigerated storage in the dark to ensure stability.[1]

-

Conclusion

This compound is a powerful and versatile molecule for scientists engaged in materials research and drug development. Its ability to covalently link disparate materials—organic polymers and inorganic substrates—provides a robust platform for creating advanced hybrid materials. From the functionalization of nanoparticles for targeted drug delivery to the development of durable, drug-eluting coatings for medical devices, the principles of its reactivity offer a wide array of possibilities. A thorough understanding of its synthesis, handling, and dual-mode reactivity is the key to unlocking its full potential in sophisticated scientific applications.

References

-

This compound - 146666-71-9. Vulcanchem.

-

3-[Diethoxy(methyl)silyl]propyl Methacrylate | C12H24O4Si | CID 2759529. PubChem.

-

Transdermal Drug Delivery Solutions. DuPont.

-

3-[Diethoxy(methyl)silyl]propyl Methacrylate, min 97%, 100 ml.

-

3-[Diethoxy(methyl)silyl]propyl Methacrylate 98.0+%, TCI America 25 mL. Fisher Scientific.

-

146666-71-9 this compound. AKSci.

-

3-[Diethoxy(methyl)silyl]propyl Methacrylate | 65100-04-1. TCI Chemicals.

-

Novel Acrylate Adhesives for Transdermal Drug Delivery.

-

Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches. NIH National Center for Biotechnology Information.

-

SILICONE-CONTAINING ACRYLIC POLYMERS FOR TRANSDERMAL DRUG DELIVERY COMPOSITIONS. European Patent Office.

-

3-(diethoxy(methyl)silyl)propyl methacrylate (C12H24O4Si). PubChemLite.

-

3-[Diethoxy(methyl)silyl]propyl Methacrylate. Amerigo Scientific.

-

3-[Diethoxy(methyl)silyl]propyl Methacrylate, Min. 98.0 (GC), 25 mL || 11. sciedco.

-

Silane coupling agent in biomedical materials. Biointerphases - AIP Publishing.

-

Silane-PEG-Acrylate. CD Bioparticles.

-

Adhesive Polymers in Fabrication of Transdermal Drug delivery. Research Journal of Pharmacy and Technology.

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.

-

Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application.

-

H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.

-

Interpretation of Fourier Transform Infrared Spectra (FTIR).

-

Curing an Acrylate with FTIR Spectroscopy. AZoM.

-

Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. SciSpace.

-

(3-ACRYLOXYPROPYL)METHYLDIETHOXYSILANE, 95% | 146666-71-9. ChemicalBook.

Sources

- 1. This compound (146666-71-9) for sale [vulcanchem.com]

- 2. 146666-71-9 this compound AKSci 3781FS [aksci.com]

- 3. (3-ACRYLOXYPROPYL)METHYLDIETHOXYSILANE, 95% | 146666-71-9 [chemicalbook.com]

- 4. azom.com [azom.com]

- 5. 3-[Diethoxy(methyl)silyl]propyl Methacrylate 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dupont.com [dupont.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 3-[Diethoxy(methyl)silyl]propyl Methacrylate | C12H24O4Si | CID 2759529 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Diethoxy(methyl)silyl)propyl acrylate chemical properties

An In-depth Technical Guide to 3-(Diethoxy(methyl)silyl)propyl Acrylate: Chemical Properties, Reactivity, and Applications

Introduction: The Molecular Bridge

In the realm of materials science and specialty chemicals, few molecules offer the versatile, dual-functionality of this compound. Classified as an organosilicon compound, it functions as a potent silane coupling agent.[1] Its molecular architecture is uniquely bifunctional, featuring a polymerizable acrylate group at one end and a hydrolyzable diethoxy(methyl)silyl group at the other, connected by a flexible propyl chain.[1] This structure allows it to act as a molecular bridge, forming robust covalent bonds between disparate organic and inorganic materials.[1] This guide provides an in-depth technical overview of its properties, reaction mechanisms, and key applications for researchers and professionals in materials and drug development.

PART 1: Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its successful application. These parameters govern its handling, reactivity, and performance in various formulations.

| Property | Value | Source |

| CAS Number | 146666-71-9 | [1] |

| Molecular Formula | C₁₁H₂₂O₄Si | Calculated |

| Molecular Weight | 246.38 g/mol | Calculated |

| Appearance | Liquid | [1] |

| Boiling Point | 95-97 °C @ 2 mmHg | N/A |

| Density | ~0.97 g/cm³ | N/A |

| Refractive Index | ~1.433 | [2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, toluene); reacts with water. | [2][3] |

| Storage | Store at 2–8 °C, protected from moisture. | [3] |

Note: Some physical properties are based on the closely related methacrylate analogue due to data availability.

PART 2: Synthesis and Reaction Mechanisms

The utility of this molecule is rooted in its dual reactivity. The two functional groups participate in distinct chemical transformations, which can be controlled and leveraged for material design.

Synthesis Pathway

From a process chemistry perspective, this compound is typically synthesized through the nucleophilic substitution reaction of 3-chloropropyl acrylate with diethoxymethylsilane.[1] The reaction is commonly conducted in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion under inert conditions to ensure high purity.[1]

The Duality of Reaction: Hydrolysis/Condensation and Polymerization

The diethoxy(methyl)silyl group is the anchor to inorganic substrates. In the presence of water, the ethoxy groups undergo hydrolysis to form reactive silanol (-Si-OH) groups. This step is the primary activation mechanism. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides to form stable, covalent Si-O-Substrate bonds. Alternatively, they can self-condense with other silanol groups to form a cross-linked siloxane network (Si-O-Si).

Caption: The free-radical polymerization process of the acrylate group.

PART 3: Key Applications and Experimental Protocols

The ability to bridge organic and inorganic domains makes this silane invaluable in numerous applications, from advanced composites to surface science.

Application: Surface Modification of Inorganic Substrates

A primary application is the surface functionalization of materials like glass slides, silica nanoparticles, or glass fibers. Untreated inorganic surfaces are often hydrophilic and incompatible with nonpolar organic polymers. A monolayer of this compound transforms the surface to be both hydrophobic and chemically reactive, ready for subsequent polymerization or material integration. This enhances adhesion, improves mechanical strength in composites, and provides a stable anchor for further chemical modification. [2]

This protocol provides a self-validating method for preparing glass surfaces for applications such as cell culture, microarrays, or covalent gel attachment. [3] 1. Pre-Cleaning of Substrate (Critical for exposing -OH groups): a. Immerse glass slides in a 10% sodium hydroxide solution for 1-2 hours to etch and clean the surface. b. Rinse thoroughly with deionized water until the runoff is neutral pH. c. Dry the slides completely in an oven at 110 °C for at least 30 minutes. Handle only by the edges to avoid contamination.

2. Preparation of Silane Solution: a. In a fume hood, prepare a 2% (v/v) solution of this compound in 95% ethanol. For 100 mL of solution, add 2 mL of silane to 98 mL of 95% ethanol. b. Adjust the solution to a pH of ~4.5-5.5 with glacial acetic acid. Expertise Note: This acidic pH is crucial as it catalyzes the hydrolysis of the ethoxy groups to the more reactive silanol groups. [3] c. Stir the solution for 5-10 minutes to allow for hydrolysis to occur.

3. Silanization Procedure: a. Immerse the clean, dry glass slides into the prepared silane solution for 2-5 minutes. b. Remove the slides and rinse them briefly with fresh ethanol to remove excess, unreacted silane. [3] c. Cure the slides in an oven at 110 °C for 10-15 minutes. Expertise Note: This curing step drives the condensation reaction, forming stable covalent Si-O-Glass bonds.

4. Validation of Surface Modification: a. Contact Angle Goniometry: A simple and effective validation method. The untreated hydrophilic glass will have a low water contact angle (<20°). A successfully functionalized surface will be more hydrophobic, exhibiting a significantly higher contact angle. b. FTIR-ATR Spectroscopy: For detailed analysis, this technique can confirm the presence of the acrylate carbonyl (C=O) and Si-O-Si stretches on the surface.

Caption: Experimental workflow for the surface functionalization of glass.

Application: Formulation of Hybrid Polymers and Coatings

This compound is used as a comonomer in acrylic resin formulations. [2]During polymerization, it becomes part of the polymer backbone. The pendant silyl groups can then undergo hydrolysis and condensation upon exposure to atmospheric moisture, creating a cross-linked network. This "dual-cure" mechanism significantly improves the adhesion of coatings to inorganic substrates, enhances scratch resistance, and increases overall durability and weather resistance. [2]

PART 4: Safety and Handling

As a reactive chemical, proper handling is essential.

-

Hazards: The methacrylate analogue is known to cause skin and serious eye irritation and may cause respiratory irritation. [4]Similar precautions should be taken for the acrylate.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling. [5]All work should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound is moisture-sensitive. [3]It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. [6]Any cloudiness in the liquid is an indicator of premature hydrolysis. [3]

References

- This compound - 146666-71-9 - Vulcanchem.

- 3-(Diethoxymethylsilyl)propyl methacrylate - Safety Data Sheet.

- 3-[Diethoxy(methyl)silyl]propyl Methacrylate | C12H24O4Si | CID 2759529.

- What is 3-(Diethoxymethylsilyl)propyl methacrylate and how is it used?.

- 3-[Diethoxy(methyl)silyl]propyl Methacrylate | 65100-04-1.

- 3-[Diethoxy(methyl)silyl]propyl Methacrylate, Min. 98.0 (GC), 25 mL.

- Safety Data Sheet for 3-(Trimethoxysilyl)propyl methacrylate.

- 3-[Diethoxy(methyl)silyl]propyl Methacrylate, min 97%, 100 ml.

- 3-(Trimethoxysilyl)propyl methacrylate (M6514) - Product Information Sheet.

Sources

- 1. This compound (146666-71-9) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-[Diethoxy(methyl)silyl]propyl Methacrylate | C12H24O4Si | CID 2759529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Synthesis of 3-(Diethoxy(methyl)silyl)propyl Acrylate

This guide provides a comprehensive overview of the synthesis of 3-(diethoxy(methyl)silyl)propyl acrylate, a versatile silane coupling agent. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the prevailing synthesis route, underlying chemical principles, a detailed experimental protocol, and methods for characterization.

Introduction: The Versatility of a Bifunctional Silane

This compound is an organosilicon compound of significant interest due to its bifunctional nature.[1] The molecule features a propyl chain linking an acrylate functional group to a diethoxy(methyl)silyl group.[1] This unique structure allows it to act as a molecular bridge between organic and inorganic materials.[1] The acrylate group can participate in polymerization reactions with organic resins, while the diethoxysilyl group can form strong covalent bonds with inorganic substrates upon hydrolysis. This dual reactivity makes it an invaluable component in advanced materials, including composites, adhesives, coatings, and biomedical devices.

Core Synthesis Route: Platinum-Catalyzed Hydrosilylation

The most common and efficient method for synthesizing this compound is the hydrosilylation of allyl acrylate with diethoxymethylsilane. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl group. The reaction is typically catalyzed by a platinum complex, with Karstedt's catalyst being a popular choice due to its high activity and selectivity.

Reaction Mechanism

The catalytic cycle of hydrosilylation, while complex, is generally understood to involve the following key steps:

-

Oxidative Addition: The Si-H bond of diethoxymethylsilane adds to the platinum(0) catalyst, forming a platinum(II) hydride complex.

-

Olefin Coordination: The allyl acrylate molecule coordinates to the platinum center.

-

Insertion: The coordinated allyl group inserts into the platinum-silicon or platinum-hydride bond.

-

Reductive Elimination: The desired product, this compound, is eliminated from the platinum complex, regenerating the platinum(0) catalyst.

The choice of a platinum catalyst is crucial as the uncatalyzed reaction is kinetically unfavorable.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed procedure for the synthesis of this compound via hydrosilylation. This protocol is based on established principles of hydrosilylation of allyl esters.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Allyl acrylate | C₆H₈O₂ | 112.13 | >98% | Sigma-Aldrich |

| Diethoxymethylsilane | C₅H₁₄OSi | 118.25 | >97% | Gelest |

| Karstedt's catalyst | Pt₂((CH₂=CH)Si(CH₃)₂)₂O | Variable | 2% Pt in xylene | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | Sigma-Aldrich |

| Hydroquinone | C₆H₆O₂ | 110.11 | >99% | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (argon or nitrogen) supply

-

Schlenk line or similar inert atmosphere setup

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Under a gentle flow of inert gas (argon or nitrogen), charge the flask with diethoxymethylsilane (1.0 eq) and anhydrous toluene (to achieve a 1-2 M concentration of reactants).

-

Add a radical inhibitor, such as hydroquinone (0.1 mol%), to prevent the polymerization of the acrylate.

-

-

Initiation of Reaction:

-

Heat the reaction mixture to 60-80 °C with stirring.

-

Once the temperature has stabilized, inject Karstedt's catalyst (10-50 ppm Pt relative to the silane) into the reaction flask.

-

-

Addition of Allyl Acrylate:

-

Slowly add allyl acrylate (1.0-1.1 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours. The slow addition is crucial to control the exothermic reaction.

-

-

Reaction Monitoring and Completion:

-

Monitor the progress of the reaction by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band around 2150 cm⁻¹.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until the Si-H peak is no longer observed in the FTIR spectrum.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain the final this compound as a colorless liquid.

-

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethoxy, methyl, propyl, and acrylate groups. The disappearance of the Si-H proton signal from the starting silane is a key indicator of a successful reaction.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

²⁹Si NMR: Silicon NMR can be used to confirm the silicon environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should show the following characteristic absorption bands:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C=C stretch (acrylate): ~1635 cm⁻¹

-

Si-O-C stretch: ~1080-1100 cm⁻¹

-

Absence of Si-H stretch: No peak around 2150 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the final product and confirm its molecular weight.

Safety and Handling

Hazard Identification: this compound is a combustible liquid and can cause skin and eye irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

The hydrosilylation of allyl acrylate with diethoxymethylsilane is a robust and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the rate of addition of the acrylate, is crucial for achieving a high yield and purity of the final product. Thorough characterization using spectroscopic techniques is necessary to confirm the identity and quality of the synthesized silane coupling agent. This versatile molecule holds great promise for the development of advanced materials with tailored properties.

References

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Diethoxy(methyl)silyl)propyl Acrylate

As a key player in the field of hybrid organic-inorganic materials, this compound presents a unique molecular architecture that offers dual reactivity. This guide provides a comprehensive exploration of its chemical nature, mechanisms of action, synthesis, and applications, designed to equip researchers with the foundational knowledge and practical insights required for its effective utilization.

Molecular Identity and Strategic Function

This compound is an organosilicon compound classified as a silane coupling agent and an acrylate ester.[1] Its structure is strategically designed with two distinct reactive functionalities at opposite ends of a flexible propyl chain linker.[1]

-

The Acrylate Group: This vinyl-based functional group is susceptible to free-radical polymerization, allowing the molecule to be incorporated into organic polymer chains and networks.[1]

-

The Diethoxy(methyl)silyl Group: This silicon-based group is the inorganic-reactive end. The ethoxy groups can be hydrolyzed to form reactive silanol (Si-OH) groups. These silanols can then condense with each other or, more importantly, form stable covalent bonds (Si-O-M) with hydroxyl groups on the surfaces of inorganic substrates like glass, silica, and metal oxides.[1]

This bifunctional nature is the cornerstone of its utility, enabling it to act as a molecular bridge between dissimilar materials, fundamentally enhancing interfacial adhesion and compatibility.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound's close analog, 3-[Diethoxy(methyl)silyl]propyl Methacrylate, is presented below. These values provide a close approximation for the acrylate compound.

| Property | Value | Source |

| Molecular Formula | C12H24O4Si | [2] |

| Molecular Weight | 260.40 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 110°C / 22 mmHg | [4] |

| Density | 0.965 g/cm³ | [4] |

| Flash Point | 23°C | [4] |

Core Chemistry and Mechanisms of Action

The utility of this compound is rooted in two distinct chemical processes that can be controlled and exploited: free-radical polymerization of the acrylate group and the sol-gel chemistry of the alkoxysilane group.

A. The Acrylate Moiety: Organic Reactivity via Free-Radical Polymerization

The carbon-carbon double bond in the acrylate group is readily polymerized through a free-radical chain-growth mechanism.[1][5] This process, which can be initiated by thermal energy, UV light (with a photoinitiator), or chemical initiators, consists of three main stages: initiation, propagation, and termination.[5][6]

The ability to polymerize allows this silane to be covalently integrated into a wide range of organic resins (e.g., acrylics, polyesters), forming a durable, crosslinked network.[7]

Caption: Free-radical polymerization workflow.

-

Formulation: In a UV-blocking container, combine the base acrylic monomer/oligomer blend with 1-5% (w/w) of this compound. Add a suitable photoinitiator (e.g., 0.5-2% w/w of a phosphine oxide type initiator).

-

Homogenization: Mix thoroughly in low light conditions until the solution is completely homogeneous. Degas the solution using a centrifuge or by bubbling with an inert gas to remove dissolved oxygen, which can inhibit polymerization.[6]

-

Application: Apply a thin film of the formulation onto the desired substrate (e.g., glass, metal).

-

Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with an appropriate wavelength and intensity. Curing time will depend on film thickness, initiator concentration, and lamp power.

-

Validation: The cure is complete when the film is tack-free and resistant to scratching. The degree of conversion can be quantitatively measured using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C peak.[7]

B. The Alkoxysilane Moiety: Inorganic Reactivity via Sol-Gel Chemistry

The diethoxy(methyl)silyl group reacts in the presence of water, typically under acid or base catalysis, in a two-step process known as the sol-gel reaction.[8][9][10]

-

Hydrolysis: The ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH), forming reactive silanols and releasing ethanol as a byproduct.

-

Condensation: These silanols can then react with each other to form stable siloxane bridges (Si-O-Si), creating an inorganic polymer network. Alternatively, they can react with hydroxyl groups on an inorganic surface to form a covalent bond (Si-O-Substrate).

The rate of these reactions is influenced by factors such as pH, water-to-silane ratio, and solvent.[8][9]

Caption: Sol-gel reaction for surface modification.

-

Surface Preparation: Thoroughly clean the glass substrate by sonicating in acetone, followed by isopropyl alcohol, and finally deionized water. Dry the substrate with a stream of nitrogen and treat with an oxygen plasma or piranha solution to generate surface hydroxyl groups.

-

Silane Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in a solvent mixture, typically 95% ethanol and 5% water. Adjust the pH to ~4.5-5.5 with acetic acid to catalyze hydrolysis. Let the solution sit for 5-15 minutes to allow for partial hydrolysis of the silane.

-

Deposition: Immerse the cleaned substrate in the silane solution for 1-2 minutes.

-

Rinsing: Gently rinse the substrate with ethanol to remove any excess, unreacted silane.

-

Curing: Cure the treated substrate in an oven at 110-120°C for 10-15 minutes. This step promotes the condensation reaction, forming stable covalent bonds between the silane and the glass surface.

-

Validation: The success of the surface modification can be verified by measuring the water contact angle; a successful hydrophobic modification will result in a significant increase in the contact angle compared to the clean glass.

Synthesis Pathway

The industrial synthesis of this compound typically involves the reaction between 3-chloropropyl acrylate and diethoxymethylsilane.[1] This nucleophilic substitution reaction requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Caption: Synthesis of the target compound.

-

Setup: Equip a flame-dried, three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagents: Charge the flask with diethoxymethylsilane and triethylamine.

-

Addition: Slowly add 3-chloropropyl acrylate to the flask via the dropping funnel while maintaining the reaction temperature. The reaction is exothermic and may require an ice bath for control.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to drive the reaction to completion. Monitor the reaction progress using Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture and filter to remove the triethylamine hydrochloride salt.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield the final high-purity this compound.[1]

Applications in Research and Development

The dual-reactivity of this silane makes it a valuable tool in several advanced material applications.

-

High-Performance Coatings: It is incorporated into coating formulations to promote adhesion to metal and mineral substrates.[1] The silane end bonds to the substrate, while the acrylate end crosslinks into the coating resin, providing a robust, covalently linked interface that improves resistance to moisture and corrosion.[1]

-

Composite Materials: In fiber-reinforced or particle-filled composites, it functions as a coupling agent.[1] It treats the surface of inorganic fillers (e.g., glass fibers, silica), allowing them to bond chemically to the organic polymer matrix. This enhanced interfacial bonding significantly improves the mechanical properties of the composite, such as tensile strength and impact resistance.[1]

-

Dental and Biomedical Materials: Related silane methacrylates are widely used in dental composites to bond the inorganic filler particles to the polymer matrix and in biomedical applications to enhance cell adhesion to material surfaces.[11][12][13] By extension, this compound is explored for similar purposes, offering a pathway to create biocompatible hybrid materials for tissue engineering and drug delivery systems.

Safety and Handling

While a specific safety data sheet for the acrylate was not retrieved, data for the closely related 3-(Trimethoxysilyl)propyl methacrylate indicates it is a combustible liquid.[14] General precautions for handling alkoxysilanes should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors. Keep away from sources of ignition, moisture, and incompatible materials.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. As it is moisture-sensitive, storage under an inert atmosphere (e.g., argon) is recommended to maintain its integrity.[15]

Conclusion

This compound is a powerful and versatile molecule that serves as a critical bridge between the organic and inorganic worlds. Its well-defined dual chemistry allows for the rational design of advanced hybrid materials. For researchers in materials science, drug development, and beyond, a thorough understanding of its polymerization and sol-gel reaction mechanisms is key to unlocking its full potential in creating next-generation coatings, composites, and biomedical devices.

References

- 3-(Diethoxy(methyl)silyl)

- Control of Free-Radical Reactivity in Photopolymerization of Acryl

- 3-(Diethoxymethylsilyl)

- Study of the Effects of Progressive Changes in Alkoxysilane Structure on Sol−Gel Reactivity.

- Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacryl

- Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Relationship.

- Overview of Sol-Gel Science and Technology. DTIC.

- 3-[Diethoxy(methyl)

- 3-[Diethoxy(methyl)

- Sol-Gel Science for Ceramic M

- The three main reaction steps occurring in the sol-gel process...

- What Is The Acrylate Polymerization Process? Chemistry For Everyone - YouTube.

- Safety D

- 3-[Diethoxy(methyl)

- Synthesis of 3-[tris(trimethylsilyloxy)

- 3-(Trimethoxysilyl)

- (PDF) The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites.

Sources

- 1. This compound (146666-71-9) for sale [vulcanchem.com]

- 2. 3-[Diethoxy(methyl)silyl]propyl Methacrylate | C12H24O4Si | CID 2759529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[Diethoxy(methyl)silyl]propyl Methacrylate | 65100-04-1 | TCI AMERICA [tcichemicals.com]

- 4. 3-(Diethoxymethylsilyl)propyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. radtech.org [radtech.org]

- 7. imaging.org [imaging.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Sol-Gel Science for Ceramic Materials [sigmaaldrich.com]

- 11. segla.com.au [segla.com.au]

- 12. chinacouplingagents.com [chinacouplingagents.com]

- 13. researchgate.net [researchgate.net]

- 14. louisville.edu [louisville.edu]

- 15. calpaclab.com [calpaclab.com]

The Unseen Bridge: A Technical Guide to 3-(Diethoxy(methyl)silyl)propyl Acrylate for Advanced Material Synthesis

Foreword: Beyond the Name - Understanding a Molecule of Duality

In the realm of materials science, the interface between organic and inorganic materials has perennially posed a significant challenge. Bridging this divide requires a molecular architect of unique capabilities—a molecule that can speak the language of both worlds. This guide delves into the chemistry, application, and technical nuances of one such molecule: 3-(Diethoxy(methyl)silyl)propyl acrylate . While it may not possess the widespread recognition of some of its chemical cousins, its specific structural attributes offer a unique combination of reactivity and stability, making it an invaluable tool for researchers, scientists, and drug development professionals. This document aims to be more than a mere datasheet; it is a comprehensive technical guide born from field-proven insights, designed to empower you to harness the full potential of this versatile silane coupling agent. We will explore not just the "what" and "how," but the critical "why" behind its application, ensuring a foundation of scientific integrity and logical application.

Core Identity and Physicochemical Landscape

At its heart, this compound is a bifunctional organosilicon compound.[1] This duality is the cornerstone of its utility. The molecule is comprised of two key reactive moieties connected by a propyl linker: an acrylate group and a diethoxy(methyl)silyl group.[1] This structure allows it to act as a covalent bridge between organic polymer matrices and inorganic substrates.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 146666-71-9 | [1][2] |

| Molecular Formula | C11H22O4Si | [1][2] |

| Molecular Weight | 246.38 g/mol | [2] |

| Appearance | Liquid at standard temperature and pressure | [1] |

A critical point of clarification is the frequent confusion with its methacrylate analogue, 3-[Diethoxy(methyl)silyl]propyl methacrylate (CAS No. 65100-04-1).[3][4] The absence of the methyl group on the acrylate moiety in the subject of this guide significantly influences its polymerization kinetics and the properties of the resulting polymer.

Synonyms and Alternative Nomenclature

While a comprehensive list of unique synonyms for the acrylate version is not extensively documented, variations in naming conventions may be encountered in literature and commercial listings. It is crucial to always verify the identity of the compound via its CAS number (146666-71-9) to avoid ambiguity.

The Dual-Action Mechanism: A Tale of Two Chemistries

The efficacy of this compound stems from the distinct, yet cooperative, reactions of its two functional ends.

The Inorganic Interface: Hydrolysis and Condensation of the Diethoxy(methyl)silyl Group

The diethoxy(methyl)silyl end of the molecule is responsible for forming a robust, covalent bond with inorganic substrates such as glass, silica, and metal oxides. This process occurs in a two-step mechanism:

-

Hydrolysis: In the presence of water, the two ethoxy groups (-OCH2CH3) attached to the silicon atom are hydrolyzed to form silanol groups (-OH). This reaction can be catalyzed by either acid or base. The presence of a methyl group instead of a third ethoxy group (as in triethoxysilanes) moderates the rate of hydrolysis.

-

Condensation: The newly formed, reactive silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable siloxane (Si-O-Substrate) bonds and releasing water. Alternatively, they can condense with other silanol groups from neighboring molecules to form a cross-linked polysiloxane network at the interface.

The kinetics of these reactions are influenced by several factors, including pH, temperature, and solvent. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation.

The Organic Interface: Free-Radical Polymerization of the Acrylate Group

The acrylate functional group provides the means for covalent integration into an organic polymer matrix. This occurs via free-radical polymerization, a chain-reaction process consisting of three main stages:

-

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) is thermally or photolytically decomposed to generate free radicals. These radicals then react with the carbon-carbon double bond of the acrylate monomer, initiating the polymer chain.[5]

-

Propagation: The newly formed radical at the end of the monomer unit rapidly adds to another acrylate monomer, and this process repeats, leading to the growth of the polymer chain.[5]

-

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other, either by combination or disproportionation.[5]

The polymerization kinetics of acrylates are generally faster than those of methacrylates, a factor that should be considered in process design.

Synthesis Pathway

The standard synthesis of this compound typically involves the reaction of 3-chloropropyl acrylate with diethoxymethylsilane.[1] This nucleophilic substitution reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1] To ensure high purity and prevent unwanted side reactions, the synthesis should be conducted under inert atmospheric conditions.[1]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of materials science.

Surface Modification and Adhesion Promotion

A primary application is the surface treatment of inorganic materials to improve their compatibility with and adhesion to organic polymers.

Experimental Protocol: Surface Treatment of Glass Slides

This protocol provides a general framework for the silanization of glass surfaces.

Materials:

-

Glass slides

-

Ethanol

-

Deionized water

-

This compound

-

Toluene or other anhydrous solvent

-

Acetic acid (optional, for pH adjustment)

-

Sonicator

-

Hot plate or oven

Procedure:

-

Cleaning: Thoroughly clean the glass slides by sonicating for 5-10 minutes in ethanol, followed by a rinse with deionized water. Dry the slides completely, for example, in an oven at 110°C.

-

Solution Preparation: Under a fume hood, prepare a 2-5% (v/v) solution of this compound in an anhydrous solvent like toluene. For controlled hydrolysis, a small amount of water (and optionally, a trace of acetic acid to lower the pH to ~4-5) can be added to the solution and stirred for a short period before introducing the slides.

-

Silanization: Immerse the cleaned, dry glass slides in the silane solution. The treatment can be carried out at room temperature for several hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1-2 hours).

-

Rinsing and Curing: Remove the slides from the solution and rinse thoroughly with the solvent (e.g., toluene) to remove any excess, unreacted silane. This is followed by a rinse with ethanol.

-

Curing: Cure the treated slides in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds between the silane and the glass surface.

Development of Composite Materials

In composite materials, this silane acts as a coupling agent to enhance the interfacial adhesion between an inorganic filler (e.g., glass fibers, silica nanoparticles) and a polymer matrix.[1] This improved adhesion translates to enhanced mechanical properties such as tensile strength, flexural modulus, and impact resistance.[1]

Experimental Protocol: Incorporation into a Polymer Composite

This protocol outlines the general steps for using the silane as a coupling agent for fillers in a polymer composite.

Materials:

-

Inorganic filler (e.g., silica powder)

-

This compound

-

Ethanol/water solution

-

Polymer matrix (e.g., a UV-curable acrylate resin)

-

High-shear mixer or extruder

Procedure:

-

Filler Treatment:

-

Disperse the inorganic filler in an ethanol/water (e.g., 95/5 v/v) solution.

-

Add this compound (typically 0.5-2% by weight of the filler) to the slurry. Adjust the pH to ~4-5 with a weak acid if necessary.

-

Stir the mixture for several hours at room temperature or slightly elevated temperature to allow for hydrolysis and condensation of the silane onto the filler surface.

-

Dry the treated filler in an oven to remove the solvent and promote covalent bonding.

-

-

Compounding:

-

Incorporate the surface-treated filler into the polymer matrix using a high-shear mixer or a twin-screw extruder to ensure uniform dispersion.

-

-

Curing:

-

Process the composite material into the desired form (e.g., by molding or 3D printing).

-

Cure the polymer matrix according to its specific requirements (e.g., UV exposure for a photopolymer, or thermal curing). The acrylate groups of the silane will co-polymerize with the matrix, forming a strong covalent bond at the filler-polymer interface.

-

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: Acrylates can be skin and eye irritants and may cause sensitization. Organosilanes are moisture-sensitive and will release ethanol upon hydrolysis. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and sources of ignition.[2]

Conclusion

This compound represents a specialized yet powerful tool for the creation of advanced composite materials and functionalized surfaces. Its carefully balanced reactivity, stemming from the distinct properties of its acrylate and diethoxy(methyl)silyl functionalities, allows for the formation of stable and durable organic-inorganic interfaces. By understanding the underlying chemical principles and applying the methodologies outlined in this guide, researchers and developers can effectively leverage this molecule to engineer materials with enhanced performance characteristics. As with any specialized chemical, a thorough understanding of its properties and a commitment to safe handling are paramount to successful and innovative application.

References

-

PubChem. 3-[Diethoxy(methyl)silyl]propyl Methacrylate. [Link]

Sources

- 1. This compound (146666-71-9) for sale [vulcanchem.com]

- 2. 146666-71-9 this compound AKSci 3781FS [aksci.com]

- 3. 3-[Diethoxy(methyl)silyl]propyl Methacrylate | 65100-04-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-[Diethoxy(methyl)silyl]propyl Methacrylate | C12H24O4Si | CID 2759529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

The Sol-Gel Frontier: A Technical Guide to the Hydrolysis of 3-(Diethoxy(methyl)silyl)propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Silane

3-(Diethoxy(methyl)silyl)propyl acrylate is a bifunctional molecule of significant interest in materials science and advanced drug delivery systems. Its structure is unique, featuring a propyl acrylate group that can undergo radical polymerization and a diethoxy(methyl)silyl group that can participate in hydrolysis and condensation reactions. This dual reactivity allows it to act as a crucial bridge, forming covalent bonds between organic polymers and inorganic substrates. The hydrolysis of the diethoxy(methyl)silyl group is the pivotal first step in unlocking its potential, leading to the formation of reactive silanol groups (Si-OH). These intermediates can then self-condense to form stable siloxane networks (Si-O-Si) or bond to hydroxyl-rich surfaces, making this process fundamental to the synthesis of hybrid organic-inorganic materials, surface modification, and the creation of functionalized coatings.[1][2]

The Core Mechanism: A Two-Step Journey from Alkoxysilane to Siloxane

The transformation of this compound from a monomeric alkoxysilane to a polymeric siloxane network is a classic example of sol-gel chemistry. The overall process can be dissected into two primary, often concurrent, stages: hydrolysis and condensation.[3][4]

Step 1: Hydrolysis - The Activation of Silicon

Hydrolysis is the chemical reaction in which the ethoxy groups (-OCH2CH3) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction converts the relatively inert alkoxysilane into highly reactive silanol species. The reaction proceeds in a stepwise manner, with the first ethoxy group hydrolyzing, followed by the second.

R-Si(OCH₂CH₃)₂(CH₃) + 2H₂O ⇌ R-Si(OH)₂(CH₃) + 2CH₃CH₂OH (where R is the propyl acrylate group)

The rate of this reaction is critically dependent on several factors, most notably pH.[5] The hydrolysis rate is slowest at a neutral pH of 7 and is significantly accelerated by either acid or base catalysis.[5][6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), a proton (H+) attacks the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). A water molecule then acts as a nucleophile, attacking the electron-deficient silicon atom.[6][7] This mechanism is generally faster than base-catalyzed hydrolysis and leads to more stable silanol intermediates, as the subsequent condensation reaction is slower under these conditions.[8][9] The reaction is thought to proceed via an SN2-type mechanism involving a pentacoordinate transition state.[3][7]

-

Base-Catalyzed Hydrolysis: Under basic conditions (pH > 8), a hydroxide ion (OH-) directly attacks the silicon atom, which can expand its coordination sphere.[3][6] This forms a pentacoordinate intermediate, from which an ethoxide ion is expelled. The ethoxide then abstracts a proton from water to form ethanol. In basic media, both hydrolysis and condensation rates are high, often leading to rapid gelation.[9]

Step 2: Condensation - Building the Siloxane Backbone

Once silanol groups are formed, they can react with each other or with remaining ethoxy groups in a condensation reaction to form stable siloxane bonds (Si-O-Si), the backbone of the resulting polymer network.[10] This process releases either water or ethanol as a byproduct.[3]

-

Water Condensation: 2 R-Si(OH)₂(CH₃) ⇌ (CH₃)(OH)Si(R)-O-Si(R)(OH)(CH₃) + H₂O

-

Alcohol Condensation: R-Si(OH)₂(CH₃) + R-Si(OCH₂CH₃)₂(CH₃) ⇌ (CH₃)(OH)Si(R)-O-Si(R)(OCH₂CH₃)(CH₃) + CH₃CH₂OH

Similar to hydrolysis, the rate of condensation is highly pH-dependent. The condensation rate is at its minimum around pH 4.[11] Under acidic conditions, where hydrolysis is fast but condensation is slow, more linear, less branched polymer structures are often formed.[6] Conversely, under basic conditions, where both rates are high, the rapid condensation of fully hydrolyzed species tends to form more highly branched, colloidal-like particles.[6][10]

Diagram of the Hydrolysis and Condensation Mechanism

Caption: General pathway for the acid or base-catalyzed hydrolysis and subsequent condensation of this compound.

Factors Influencing the Hydrolysis and Condensation Process

The precise control over the hydrolysis and condensation of this compound is paramount for achieving desired material properties. Several experimental parameters must be carefully managed.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Field-Proven Insight |

| pH | Minimum at pH 7; increases in acidic or basic conditions.[5] | Minimum at pH ~4; increases in more acidic or basic conditions.[11] | Acidic conditions (pH < 4) are often preferred to generate stable silanol solutions, as condensation is slow. Basic conditions lead to rapid gelation.[8][9] |

| Water Concentration | Generally increases with higher water-to-silane molar ratios. | Increases with the concentration of silanol groups formed during hydrolysis. | Stoichiometric or excess water is required for complete hydrolysis. Sub-stoichiometric amounts can be used to control the extent of reaction and form oligomeric species.[12] |

| Temperature | Increases with temperature, following Arrhenius kinetics.[13] | Increases with temperature.[10] | Room temperature is often sufficient, but gentle heating can be used to accelerate slow reactions, particularly near neutral pH.[13] |

| Solvent | A co-solvent (e.g., ethanol) is often needed to homogenize the silane and water. The presence of the product alcohol (ethanol) can slow the forward reaction.[5] | Solvent polarity can influence the stability of intermediates and transition states. | Using ethanol as a co-solvent is common practice as it is also a byproduct of the hydrolysis, simplifying the reaction system.[8] |

| Catalyst | Acids (e.g., acetic acid) and bases (e.g., ammonia) act as catalysts.[14] | The same catalysts for hydrolysis also typically catalyze condensation.[9] | The choice of catalyst is critical. Volatile catalysts like acetic acid or ammonia are often used as they can be removed during curing. |

Experimental Protocols for Mechanistic Studies

Investigating the hydrolysis and condensation kinetics requires robust analytical techniques to monitor the disappearance of reactants and the appearance of intermediates and products in real-time.

Protocol 1: Monitoring Hydrolysis Kinetics via FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively tracking the hydrolysis reaction.[15][16] It allows for the in-situ monitoring of key functional group transformations.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., an 80/20 ethanol/water mixture by weight).[8] A typical concentration is 1-5 vol%.

-

Catalyst Addition: Adjust the solution to the desired pH by adding a catalyst, such as a small amount of acetic acid or ammonia.[14]

-

FTIR Measurement: Immediately place the solution in an appropriate FTIR cell (e.g., a liquid transmission cell or an ATR probe).

-

Spectral Acquisition: Record spectra at regular time intervals. Initial measurements should be frequent (e.g., every 1-2 minutes) to capture the initial rapid phase of the reaction, with frequency decreasing over time.[14]

-

Data Analysis: Monitor the decrease in the intensity of peaks associated with the Si-O-C bonds of the ethoxy groups (~959 cm⁻¹ and ~1105 cm⁻¹) and the corresponding increase in the broad peak for Si-OH groups (~880-910 cm⁻¹) and the product ethanol (~882 cm⁻¹).[17][18] The formation of siloxane bonds (Si-O-Si) can be observed in the 1040-1130 cm⁻¹ region, though peak overlap is common.[16]

Protocol 2: Quantitative Analysis of Hydrolysis and Condensation via ¹H and ²⁹Si NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR, provides detailed quantitative information on the rates of both hydrolysis and condensation.[8][19]

Methodology:

-

Sample Preparation: Prepare the reaction mixture as described for FTIR, but use deuterated solvents (e.g., D₂O, ethanol-d₆) to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as an internal standard.

-

NMR Acquisition: Place the sample in an NMR tube and acquire spectra at defined time points. For kinetic studies, this is done directly in the NMR spectrometer.

-

¹H NMR Analysis: Track the hydrolysis by observing the disappearance of the quartet signal from the -OCH₂- protons of the ethoxy group and the appearance of the quartet from ethanol.

-

²⁹Si NMR Analysis: This is the most direct method for observing the silicon environment.[20] The chemical shift of the silicon atom changes as the ethoxy groups are replaced by hydroxyl groups and subsequently as siloxane bonds are formed.[21][22] By integrating the peaks corresponding to the starting material (T⁰), the hydrolyzed intermediates, and the various condensed species (T¹, T², etc.), one can obtain precise concentrations and calculate the respective reaction rate constants.[8][11]

Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for studying the hydrolysis and condensation kinetics of an alkoxysilane.

Conclusion

The hydrolysis of this compound is a foundational process that enables its use as a versatile coupling agent and material precursor. The reaction mechanism, governed by pH, water content, and temperature, proceeds through the formation of reactive silanol intermediates followed by their condensation into a stable siloxane network. A thorough understanding and precise control of these reaction kinetics, elucidated through analytical techniques like FTIR and NMR spectroscopy, are essential for researchers and scientists to effectively design and synthesize advanced hybrid materials with tailored properties for a wide range of applications, from industrial coatings to sophisticated drug delivery platforms.

References

-

Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(2), 332. [Link]

-

Oostendorp, D. J., Bertrand, G., & Stoffer, J. (2012). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 1-20. [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 339-359. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Xiamen Co-Formula Material Tech Co.,Ltd. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? [Link]

-

ResearchGate. (2016). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. Request PDF. [Link]

-

Ishida, H. (1987). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. DTIC. [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. [Link]

-

Schmidt, H., et al. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. [Link]

-